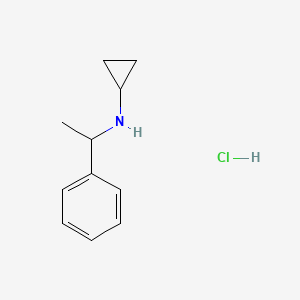

N-(1-Phenylethyl)cyclopropanamine hydrochloride

Description

N-(1-Phenylethyl)cyclopropanamine hydrochloride (CAS No. 92220-70-7) is an organic compound with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . Structurally, it consists of a cyclopropane ring directly bonded to an amine group, which is further substituted with a phenylethyl moiety (a benzene ring attached to an ethyl chain). The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include 2 hydrogen bond donors, 1 hydrogen bond acceptor, 3 rotatable bonds, and a molecular complexity index of 134 .

Properties

IUPAC Name |

N-(1-phenylethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLZMZFDFDAKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1-phenylethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(1-Phenylethyl)cyclopropanamine hydrochloride is widely used in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications and pharmacological properties.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following compounds share structural similarities with N-(1-Phenylethyl)cyclopropanamine hydrochloride, differing in substituents, molecular weight, and physicochemical properties. These differences may impact their reactivity, solubility, and biological activity.

Structural and Physicochemical Comparisons

Table 1: Key Attributes of this compound and Analogues

Implications of Structural Differences

Methoxy groups (e.g., in ) increase electron density, enhancing solubility in aqueous environments .

Fluorine atoms () balance lipophilicity and polarity, often improving bioavailability.

Conformational Flexibility :

- Compounds with fewer rotatable bonds (e.g., ) exhibit restricted flexibility, which may enhance target selectivity but reduce adaptability.

Biological Activity

N-(1-Phenylethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclopropane ring attached to a phenethylamine backbone. This structure allows for specific interactions with biological targets, influencing various physiological pathways. Its unique properties make it a candidate for further investigation in therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a ligand, binding to specific receptors and modulating their activity. The compound's mechanism can lead to various effects depending on the target receptor or enzyme involved, potentially influencing mood, cognition, and other neurological functions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin pathways, potentially offering antidepressant properties .

- Neuroprotective Properties : The compound has been investigated for its potential to protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Psychoactive Properties : Due to its interaction with neurotransmitter systems, there is potential for psychoactive effects, warranting further exploration in the context of mood disorders.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of cyclopropanamine derivatives indicated that this compound could significantly reduce oxidative stress markers in neuronal cell cultures. The compound demonstrated a dose-dependent protective effect against neurotoxicity induced by oxidative agents, suggesting its potential use in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the cyclopropane ring or the phenethylamine moiety can significantly alter the biological activity of related compounds. For instance, substitution patterns on the phenethyl group were found to enhance binding affinity for serotonin receptors, indicating that careful structural modifications could optimize therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(1-Phenylethyl)cyclopropanamine hydrochloride?

- Methodological Answer : A common approach involves catalytic hydrogenation of imine precursors. For example, analogous cyclopropanamine derivatives are synthesized by hydrogenating Schiff bases (e.g., -[(aryl)methylene]cyclopropanamine) over platinum catalysts under controlled pressure (1–3 atm H₂). Post-reduction, the free base is treated with HCl to yield the hydrochloride salt. Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized to improve yield and purity .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify cyclopropane ring integrity and phenyl group substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected , ~197.7 g/mol).

- InChI Code Analysis : Compare computed InChI descriptors (e.g., from PubChem) with experimental data to validate stereochemistry and connectivity .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Cyclopropanamine derivatives are sensitive to moisture and oxidation; use desiccants and airtight containers. Stability testing via accelerated aging (e.g., 40°C/75% RH for 4 weeks) can assess shelf life under stress conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Enantiomers (e.g., (1R,2S) vs. (1S,2R)) may exhibit divergent pharmacological profiles. To study this:

- Synthesize enantiopure forms via chiral catalysts or resolution techniques (e.g., chiral HPLC).

- Compare binding affinities in receptor assays (e.g., serotonin or dopamine transporters) and metabolic stability in hepatic microsomes. Structural analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl show stereospecific activity, suggesting similar trends .

Q. How can researchers resolve contradictions in reported toxicity data for cyclopropanamine derivatives?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Purity Analysis : Use HPLC-UV/ELSD to quantify impurities (>98% purity threshold).

- Standardized Assays : Adopt OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD₅₀).

- Comparative Studies : Cross-reference with structurally related compounds (e.g., fluorinated analogs in ) to identify structure-toxicity relationships .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?

- Methodological Answer : Focus on modular modifications:

- Phenyl Ring Substitution : Introduce electron-withdrawing (e.g., -CF₃, -F) or donating (-OCH₃) groups to assess electronic effects (see for trifluoromethylphenyl analogs).

- Cyclopropane Modifications : Replace cyclopropane with larger rings (e.g., cyclobutane) or introduce substituents (e.g., 2-fluoro in ).

- Biological Testing : Screen analogs in target-specific assays (e.g., monoamine oxidase inhibition) and computational docking simulations to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.